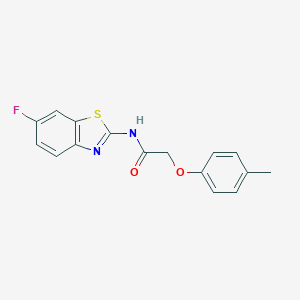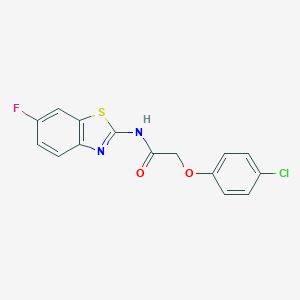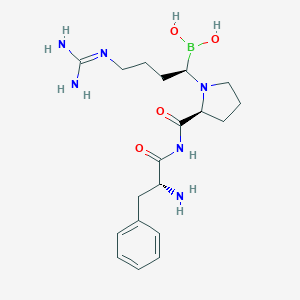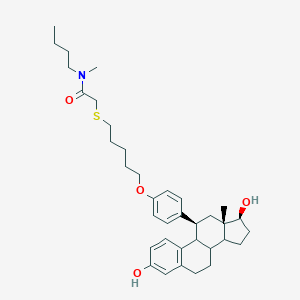![molecular formula C20H19N3O3S B238146 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide, also known as TFP, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFP is a potent and selective antagonist of the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders.
Mechanism of Action
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor. The dopamine D3 receptor is primarily expressed in the mesolimbic and mesocortical pathways in the brain, which are involved in reward and motivation. This compound binds to the dopamine D3 receptor and blocks the binding of dopamine, thereby reducing the activity of the reward and motivation pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. This compound reduces drug-seeking behavior in animal models of addiction by reducing the activity of the reward and motivation pathways. This compound also improves cognitive function in animal models of schizophrenia by modulating the activity of the dopamine D3 receptor in the prefrontal cortex. This compound has also been shown to improve motor function in animal models of Parkinson's disease by reducing the activity of the dopamine D3 receptor in the basal ganglia.
Advantages and Limitations for Lab Experiments
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor, which allows for precise modulation of the receptor activity. This compound also has good solubility and stability, which makes it easy to handle and store. However, this compound has some limitations for lab experiments, including its high cost and limited availability.
Future Directions
There are several future directions for research on N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide. One direction is to investigate the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as depression and anxiety. Another direction is to develop more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Additionally, further studies are needed to understand the long-term effects of this compound on the dopamine D3 receptor and its downstream signaling pathways.
Synthesis Methods
The synthesis of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling reaction between 4-(2-thienylcarbonyl)-1-piperazine and 4-bromoaniline, followed by the cyclization reaction to form the furan ring. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. This compound acts as a selective antagonist of the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. This compound has been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia. This compound has also been investigated as a potential treatment for Parkinson's disease, as the dopamine D3 receptor is implicated in the pathophysiology of the disease.
properties
Molecular Formula |
C20H19N3O3S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c24-19(17-3-1-13-26-17)21-15-5-7-16(8-6-15)22-9-11-23(12-10-22)20(25)18-4-2-14-27-18/h1-8,13-14H,9-12H2,(H,21,24) |
InChI Key |
RLNCSPYXDTTXJQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CS4 |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CS4 |
solubility |
1.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)


![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)

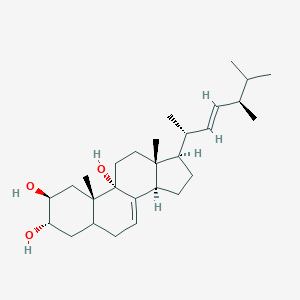
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)
